molecular formula C15H12ClNOS2 B14698172 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione CAS No. 23509-78-6

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione

Katalognummer: B14698172
CAS-Nummer: 23509-78-6
Molekulargewicht: 321.8 g/mol
InChI-Schlüssel: FYSHQZSXWNAASC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is a chemical compound known for its unique structure and properties It belongs to the class of thiazolidinethiones, which are characterized by a thiazolidine ring with a sulfur atom and a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione typically involves the reaction of m-chlorophenyl isothiocyanate with phenylacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinethione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound may also interact with DNA or other biomolecules, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(m-Chlorophenyl)-4-hydroxy-4-phenylthiazolidine
  • 3-(m-Chlorophenyl)-4-oxo-4-phenyl-2-thiazolidinethione
  • 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidine

Uniqueness

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is unique due to its specific substitution pattern and the presence of both hydroxyl and thiazolidinethione functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

23509-78-6

Molekularformel

C15H12ClNOS2

Molekulargewicht

321.8 g/mol

IUPAC-Name

3-(3-chlorophenyl)-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C15H12ClNOS2/c16-12-7-4-8-13(9-12)17-14(19)20-10-15(17,18)11-5-2-1-3-6-11/h1-9,18H,10H2

InChI-Schlüssel

FYSHQZSXWNAASC-UHFFFAOYSA-N

Kanonische SMILES

C1C(N(C(=S)S1)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.